Cas no 159212-53-0 (5-amino-3-methyl-2,3-dihydro-1H-indol-2-one)

5-Amino-3-methyl-2,3-dihydro-1H-indol-2-one is a heterocyclic organic compound featuring an indole scaffold with a methyl group at the 3-position and an amino substituent at the 5-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. The presence of both amino and carbonyl functional groups enhances its reactivity, enabling participation in condensation, cyclization, and other transformations. Its rigid indole core contributes to stability, while the methyl group may influence steric and electronic properties. This compound is valued for its potential in developing biologically active molecules, including kinase inhibitors and other therapeutic agents. Suitable for controlled reactions under standard laboratory conditions.
5-amino-3-methyl-2,3-dihydro-1H-indol-2-one structure
159212-53-0 structure
Product Name:5-amino-3-methyl-2,3-dihydro-1H-indol-2-one
CAS No:159212-53-0
MF:C9H10N2O
MW:162.188501834869
MDL:MFCD01754155
CID:150043
PubChem ID:3074542
Update Time:2025-06-12

5-amino-3-methyl-2,3-dihydro-1H-indol-2-one Chemical and Physical Properties

Names and Identifiers

    • 2H-Indol-2-one,5-amino-1,3-dihydro-3-methyl-
    • 5-amino-3-methyl-1,3-dihydroindol-2-one
    • 5-amino-3-methyl-2,3-dihydro-1H-indol-2-one
    • AKOS009159075
    • NS-01279
    • 3-Methyl-5-aminooxindole
    • EN300-77378
    • Z442035298
    • SB64506
    • 2H-Indol-2-one, 5-amino-1,3-dihydro-3-methyl-
    • 2H-Indol-2-one, 1,3-dihydro-5-amino-3-methyl-
    • 159212-53-0
    • 5-Amino-3-methylindolin-2-one
    • DTXSID80936075
    • CS-0261164
    • 1,3-Dihydro-5-amino-3-methyl-2H-indol-2-one
    • 5-Amino-3-methyl-3H-indol-2-ol
    • MFCD01754155
    • MDL: MFCD01754155
    • Inchi: 1S/C9H10N2O/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,10H2,1H3,(H,11,12)
    • InChI Key: FBGWTLQPDLOENE-UHFFFAOYSA-N
    • SMILES: O=C1C(C)C2C=C(C=CC=2N1)N

Computed Properties

  • Exact Mass: 162.0794
  • Monoisotopic Mass: 162.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 55.1Ų

Experimental Properties

  • Density: 1.216
  • Boiling Point: 355.9°C at 760 mmHg
  • Flash Point: 169.1°C
  • Refractive Index: 1.61
  • PSA: 55.12

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Additional information on 5-amino-3-methyl-2,3-dihydro-1H-indol-2-one

5-Amino-3-methyl-2,3-dihydro-1H-indol-2-one (CAS No. 159212-53-0): A Comprehensive Overview

5-Amino-3-methyl-2,3-dihydro-1H-indol-2-one (CAS No. 159212-53-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as AMDI, is a derivative of indole and possesses unique structural and functional properties that make it a valuable candidate for various applications, including drug discovery and development.

The chemical structure of 5-amino-3-methyl-2,3-dihydro-1H-indol-2-one consists of an indole core with an amino group at the 5-position and a methyl group at the 3-position. The presence of these functional groups imparts specific chemical reactivity and biological activity to the molecule. The indole scaffold is well-known for its prevalence in natural products and its importance in the design of bioactive compounds.

Recent studies have highlighted the potential of 5-amino-3-methyl-2,3-dihydro-1H-indol-2-one in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory properties. The anti-inflammatory activity is attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators in inflammatory responses.

In addition to its anti-inflammatory effects, 5-amino-3-methyl-2,3-dihydro-1H-indol-2-one has shown promise in neurodegenerative disease models. Studies conducted by researchers at the University of California have indicated that this compound can protect neurons from oxidative stress and apoptosis, making it a potential therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 5-amino-3-methyl-2,3-dihydro-1H-indol-2-one have also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences has shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile, which are essential characteristics for a drug candidate. These properties make it suitable for further development into a viable therapeutic agent.

In terms of safety, preclinical studies have demonstrated that 5-amino-3-methyl-2,3-dihydro-1H-indol-2-one exhibits low toxicity and good tolerability. These findings are crucial for advancing the compound through clinical trials and eventual approval for human use.

The synthetic route to produce 5-amino-3-methyl-2,3-dihydro-1H-indol-2-one has been optimized to ensure high yield and purity. One common method involves the condensation of 3-methylindole with an appropriate amine followed by cyclization under specific conditions. This synthetic approach allows for large-scale production of the compound, which is essential for meeting the demands of research and development activities.

In conclusion, 5-amino-3-methyl-2,3-dihydro-1H-indol-2-one (CAS No. 159212-53-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its anti-inflammatory and neuroprotective properties, makes it an attractive candidate for further investigation and development into novel therapeutic agents.

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